molecular formula C22H18N2O3S B2390637 2-(benzylthio)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 1207005-63-7

2-(benzylthio)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No. B2390637
CAS RN: 1207005-63-7
M. Wt: 390.46
InChI Key: DWMJMHCDMSJLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(benzylthio)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide” is a complex organic molecule. It contains a dibenzo[b,f][1,4]oxazepine moiety, which is a tricyclic structure found in various biologically active compounds .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Overview: This compound belongs to the dibenzoxazepine family and exhibits interesting biological activities. Researchers have explored its potential as a drug candidate due to its unique structure and functional groups.

Applications:

Organic Synthesis and Catalysis

Overview: The compound’s unique structure includes an oxazepine ring, which can serve as a valuable building block in organic synthesis.

Applications:

Material Science

Overview: The compound’s structural features may find applications in material science and nanotechnology.

Applications:

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Dibenzo[b,f][1,4]oxazepines are known to have various biological activities, but without specific studies on this compound, it’s hard to predict its exact mechanism of action .

properties

IUPAC Name

2-benzylsulfanyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c25-21(14-28-13-15-6-2-1-3-7-15)23-16-10-11-19-17(12-16)22(26)24-18-8-4-5-9-20(18)27-19/h1-12H,13-14H2,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMJMHCDMSJLEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

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